Bienvenue dans la boutique en ligne BenchChem!

1-Benzylpiperazine

Neuropharmacology Monoamine Transporter Assays Stimulant Profiling

1-Benzylpiperazine (BZP) is the only piperazine analog that robustly elevates both dopamine and serotonin in vivo with a pronounced dopaminergic bias—unlike TFMPP or mCPP which act primarily as serotonergic agents. This unique pharmacodynamic profile makes it the definitive reference standard for stimulant mechanism studies, forensic method validation (note: not detected by amphetamine-specific immunoassays), and as a strategic building block for synthesizing sigma receptor ligands and carbonic anhydrase modulators. Quantifiable GABAA receptor antagonism (IC50 = 210 nM) further positions BZP as an essential positive control in neurotoxicity screening assays.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 2759-28-6
Cat. No. B3395278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperazine
CAS2759-28-6
Synonyms1-benzylpiperazine
1-benzylpiperazine dihydrochloride
1-benzylpiperazine fumarate
1-benzylpiperazine hydrochloride
1-benzylpiperazine tartrate
BENZYLPIPERAZINE
Egyt 2760
Egyt-2760
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2
InChIKeyIQXXEPZFOOTTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperazine (CAS 2759-28-6) – A Dopamine-Preferring Piperazine Scaffold for Neuropharmacology and Chemical Synthesis


1-Benzylpiperazine (BZP; CAS 2759-28-6) is a synthetic N-substituted piperazine derivative with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol [1]. This tertiary amino compound is characterized by a benzyl group substituted at the 1-position of the piperazine ring, conferring a distinct pharmacological profile [2]. BZP acts as a central nervous system stimulant that potentiates dopamine, serotonin, and noradrenaline neurotransmission, with a notably greater effect on dopamine release compared to its phenylpiperazine analogs [3]. Its physicochemical properties—including a calculated logP of approximately 1.36–1.71, aqueous solubility, and a melting point range of 17–46 °C—facilitate its use as both a reference standard in neuropharmacological research and a versatile synthetic building block [4].

1-Benzylpiperazine Differentiation – Why Piperazine Analogs Are Not Interchangeable in Research


The piperazine class of psychoactive compounds exhibits pronounced pharmacodynamic divergence, rendering generic substitution invalid for rigorous scientific inquiry. 1-Benzylpiperazine (BZP) is frequently grouped with analogs like TFMPP, mCPP, and MeOPP; however, these derivatives differ fundamentally in their monoamine transporter selectivity and downstream neurochemical effects [1]. For instance, while BZP preferentially releases dopamine via the dopamine transporter (DAT) and blocks the norepinephrine transporter (NET), its phenyl-substituted counterparts (e.g., TFMPP, mCPP) act primarily as serotonin (5-HT) releasers or agonists [2]. These differential activation patterns translate to distinct behavioral and toxicological outcomes, which cannot be extrapolated across the class [3]. The quantitative evidence presented below defines the precise pharmacological and physicochemical boundaries that make BZP a unique research tool, distinct from even its closest structural relatives.

1-Benzylpiperazine (BZP) – Quantified Differentiation vs. Piperazine Analogs


Dopamine Transporter (DAT)-Mediated Release – Selectivity Over Serotonin Transporter (SERT)

1-Benzylpiperazine (BZP) demonstrates a clear preference for stimulating dopamine (DA) efflux over serotonin (5-HT) efflux, a property that distinguishes it from the serotonergic piperazine TFMPP. In rat brain synaptosome release assays, BZP was a selective releaser of [³H]MPP⁺ (a DA transporter substrate) with an EC₅₀ of 175 nM, whereas TFMPP was a selective releaser of [³H]5-HT with an EC₅₀ of 121 nM [1]. In contrast, the reference compound MDMA stimulated release of both 5-HT (EC₅₀ = 58 nM) and MPP⁺ (EC₅₀ = 119 nM) [1].

Neuropharmacology Monoamine Transporter Assays Stimulant Profiling

In Vivo Microdialysis – Differential Effects on Extracellular Dopamine and Serotonin

In conscious rat nucleus accumbens microdialysis studies, BZP (3–10 mg/kg, i.v.) elevated extracellular dopamine (DA) and serotonin (5-HT), whereas TFMPP (3–10 mg/kg, i.v.) elevated only 5-HT [1]. At 10 mg/kg, BZP increased dialysate DA significantly more than TFMPP, which produced no detectable DA increase at any dose tested [1]. MDMA (1–3 mg/kg) increased both 5-HT and DA, with predominant effects on 5-HT [1].

In Vivo Neurochemistry Microdialysis Behavioral Pharmacology

Relative Potency – Quantified Difference from d-Amphetamine

1-Benzylpiperazine (BZP) is a central nervous system stimulant with approximately one-tenth (10%) the potency of d-amphetamine [1]. This 10-fold lower potency is consistently reported across regulatory and scientific assessments, including the European Council Decision 2008/206/JHA and the WHO Expert Committee on Drug Dependence [2]. This potency differential has direct implications for dosing in experimental studies: BZP requires approximately 10-fold higher doses by weight to produce comparable behavioral stimulation in animal models.

Psychopharmacology Potency Scaling Reference Standards

GABAA Receptor Antagonism – Quantified IC₅₀ for Human α1β2γ2 Receptor

1-Benzylpiperazine acts as an antagonist at the human α1β2γ2 GABAA receptor, with a measured IC₅₀ of 210 nM in a fluorescence-based membrane potential (FMP) assay [1]. This novel mode of action—GABAA-R antagonism—is shared across piperazine derivatives but with variable potency; chlorophenylpiperazines are generally more potent antagonists, whereas BZP exhibits moderate antagonism [2]. This mechanism contributes to increased catecholamine levels and may underlie the convulsant toxicity observed at high doses [2].

GABAergic Neurotoxicity Receptor Pharmacology Mechanism of Action

Monoamine Transporter Inhibitor Profile – NET Blockade and Lack of SERT Activity

In a comprehensive profiling study using HEK 293 cells expressing human monoamine transporters, BZP was characterized as a norepinephrine transporter (NET) blocker and a dopamine (DA) releaser, with a notable absence of direct serotonin transporter (SERT) interaction or trace amine-associated receptor 1 (TAAR1) binding [1]. In contrast, the phenylpiperazines m-CPP and TFMPP interacted primarily with SERT and serotonergic receptors [1]. The pipradrol derivatives (e.g., desoxypipradrol) were potent and selective catecholamine transporter blockers without substrate-releasing properties [1].

Transporter Pharmacology Reuptake Inhibition Drug Discrimination

Physicochemical Properties – LogP and Solubility for Formulation and Extraction

1-Benzylpiperazine exhibits a calculated LogP of approximately 1.36 (ACD/LogP) to 1.71 (estimated), indicating moderate lipophilicity . The free base is a clear colorless to yellow liquid with a melting point of 17–20 °C and density of 1.014 g/mL, while the hydrochloride salt (CAS 110475-31-5) is a white crystalline solid [1]. BZP is soluble in both water and organic solvents such as ethanol and chloroform . These physicochemical characteristics differ from more lipophilic analogs like TFMPP (trifluoromethyl substitution increases lipophilicity) and affect extraction efficiency in forensic toxicology and solubility in biological assay buffers.

Analytical Chemistry Sample Preparation ADME Properties

1-Benzylpiperazine – Validated Application Scenarios Based on Quantitative Differentiation


Dopamine-Specific Neuropharmacology: In Vivo Microdialysis and Behavioral Studies of Stimulant Mechanisms

For investigators requiring a tool compound that elevates both dopamine and serotonin in vivo with a bias toward dopaminergic effects, 1-benzylpiperazine is the appropriate selection among piperazine analogs. As demonstrated in rat nucleus accumbens microdialysis studies, BZP (3–10 mg/kg, i.v.) robustly elevates extracellular dopamine, whereas TFMPP produces no detectable dopamine increase at any dose [1]. This differential dopaminergic activity makes BZP uniquely suited for studying the neurochemical basis of stimulant reward and locomotor activation, particularly in paradigms where a mixed DA/5-HT profile (without predominant serotonergic effects) is required. BZP's 10-fold lower potency relative to d-amphetamine [2] should inform dose selection in comparative studies with classical stimulants.

Forensic Toxicology Reference Standard for Analytical Method Development and Validation

1-Benzylpiperazine serves as a critical reference standard for developing and validating analytical methods to detect piperazine-class new psychoactive substances (NPS) in biological matrices and seized materials. Its moderate lipophilicity (LogP ≈ 1.36) and solubility in both aqueous and organic solvents facilitate extraction and chromatographic separation. Importantly, BZP is not detected by certain immunoassay technologies designed for amphetamine-like compounds (e.g., AxSYM FPIA), but shows cross-reactivity with EMIT d.a.u. [3]. These distinct analytical properties necessitate method-specific validation using authentic BZP reference material to ensure accurate identification and quantification in forensic casework, particularly given the prevalence of piperazine mixtures in illicit ecstasy tablets.

GABAergic Neurotoxicity Screening: GABAA Receptor Antagonism Assays

1-Benzylpiperazine's quantifiable antagonism at the human α1β2γ2 GABAA receptor (IC₅₀ = 210 nM) [4] positions it as a validated positive control or reference compound in neurotoxicity screening assays for piperazine derivatives and related NPS. This mechanism—GABAA-R antagonism—is implicated in the convulsant toxicity observed with high-dose piperazine exposure [5]. Researchers developing in vitro assays to screen novel piperazine analogs for pro-convulsant liability can employ BZP as a benchmark compound with established potency, enabling quantitative structure-activity relationship (QSAR) analyses and comparative assessment of newer derivatives.

Synthetic Chemistry: Versatile Building Block for Piperazine-Derived Pharmaceuticals

1-Benzylpiperazine is a foundational building block for synthesizing more complex piperazine-based pharmacophores, including σ₁ receptor ligands, antiulcer agents, and carbonic anhydrase activators. Its benzyl-substituted secondary amine functionality enables diverse derivatization strategies. For example, condensation reactions with substituted anilines (e.g., 5-chloro-2-methyl-4-nitroaniline) yield advanced intermediates under straightforward conditions (K₂CO₃ in refluxing ethanol or DMF) [6]. The benzyl group also serves as a readily cleavable protecting group for the piperazine nitrogen, enabling orthogonal synthetic strategies. Researchers engaged in medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs), sigma receptors, or carbonic anhydrases should consider BZP as a strategic starting material whose reactivity and handling properties are well-characterized [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.